molecular formula C17H21N3O2 B11286934 1-[3-(4-Methoxyphenyl)-1H-pyrazole-5-carbonyl]-3-methylpiperidine

1-[3-(4-Methoxyphenyl)-1H-pyrazole-5-carbonyl]-3-methylpiperidine

Cat. No.: B11286934
M. Wt: 299.37 g/mol
InChI Key: KKCGJVOJMPPQEB-UHFFFAOYSA-N
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Description

1-[3-(4-Methoxyphenyl)-1H-pyrazole-5-carbonyl]-3-methylpiperidine is a complex organic compound that features a pyrazole ring substituted with a methoxyphenyl group and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(4-Methoxyphenyl)-1H-pyrazole-5-carbonyl]-3-methylpiperidine typically involves multiple steps. One common method starts with the preparation of the pyrazole ring through cyclocondensation reactions involving α, β-unsaturated carbonyl compounds and substituted phenylhydrazine . The methoxyphenyl group is introduced via electrophilic aromatic substitution reactions. The final step involves the formation of the piperidine ring, which can be achieved through nucleophilic substitution reactions using appropriate piperidine derivatives .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes the use of catalysts, such as vitamin B1, to enhance the efficiency of the cyclocondensation reactions . Additionally, solvent selection and temperature control are crucial factors in scaling up the synthesis for industrial applications.

Chemical Reactions Analysis

Types of Reactions

1-[3-(4-Methoxyphenyl)-1H-pyrazole-5-carbonyl]-3-methylpiperidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrazoles and piperidines, which can be further functionalized for specific applications .

Scientific Research Applications

1-[3-(4-Methoxyphenyl)-1H-pyrazole-5-carbonyl]-3-methylpiperidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[3-(4-Methoxyphenyl)-1H-pyrazole-5-carbonyl]-3-methylpiperidine involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application, but common targets include enzymes involved in metabolic pathways and receptors in the nervous system .

Comparison with Similar Compounds

Properties

Molecular Formula

C17H21N3O2

Molecular Weight

299.37 g/mol

IUPAC Name

[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]-(3-methylpiperidin-1-yl)methanone

InChI

InChI=1S/C17H21N3O2/c1-12-4-3-9-20(11-12)17(21)16-10-15(18-19-16)13-5-7-14(22-2)8-6-13/h5-8,10,12H,3-4,9,11H2,1-2H3,(H,18,19)

InChI Key

KKCGJVOJMPPQEB-UHFFFAOYSA-N

Canonical SMILES

CC1CCCN(C1)C(=O)C2=CC(=NN2)C3=CC=C(C=C3)OC

Origin of Product

United States

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